molecular formula C12H17NO3 B12881700 (4S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-4-ol

(4S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-4-ol

Cat. No.: B12881700
M. Wt: 223.27 g/mol
InChI Key: LQGZNLGFOVRCHN-SNVBAGLBSA-N
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Description

(4S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-4-ol is a complex organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound is characterized by the presence of methoxy groups at positions 6 and 7, a methyl group at position 2, and a hydroxyl group at position 4 on the isoquinoline ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-4-ol can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, which is a chemical reaction that forms a tetrahydroisoquinoline. The reaction typically involves the condensation of a β-arylethylamine with an aldehyde or ketone under acidic conditions, followed by cyclization.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process often includes steps such as methylation, reduction, and cyclization under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(4S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Methoxy groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while reduction may produce a fully saturated isoquinoline derivative.

Scientific Research Applications

(4S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-4-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for neurological disorders.

    Industry: It is used in the synthesis of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of (4S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group at position 4 and the methoxy groups at positions 6 and 7 play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the hydroxyl group at position 4.

    2-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the hydroxyl group at position 4 and has a different substitution pattern.

Uniqueness

(4S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-4-ol is unique due to the specific arrangement of functional groups, which imparts distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

(4S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-4-ol

InChI

InChI=1S/C12H17NO3/c1-13-6-8-4-11(15-2)12(16-3)5-9(8)10(14)7-13/h4-5,10,14H,6-7H2,1-3H3/t10-/m1/s1

InChI Key

LQGZNLGFOVRCHN-SNVBAGLBSA-N

Isomeric SMILES

CN1C[C@H](C2=CC(=C(C=C2C1)OC)OC)O

Canonical SMILES

CN1CC(C2=CC(=C(C=C2C1)OC)OC)O

Origin of Product

United States

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